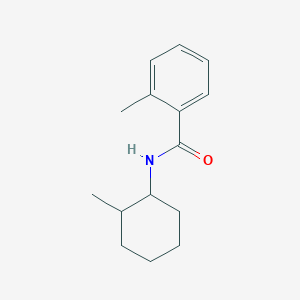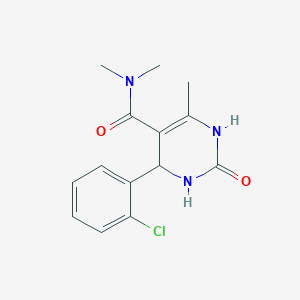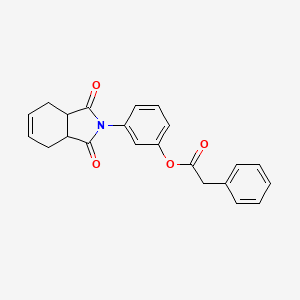![molecular formula C19H23N3O5S B4008369 (3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4008369.png)
(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds based on the (3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol skeleton involves intricate chemical procedures. A key aspect of their synthesis is achieving selective affinity towards specific receptor subtypes through strategic structural modifications, such as the introduction of methyl groups and the use of N-aroyl residues (McCombie et al., 2002). Additionally, a novel series incorporating this backbone demonstrated potential as therapeutic agents for Alzheimer’s disease, highlighting the compound's significance in addressing neurodegenerative disorders (Hussain et al., 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's interaction with biological targets. X-ray crystallography and molecular docking studies offer insights into the compound's conformations and binding affinities. For instance, derivatives of this compound were analyzed for their binding modes with DNA Gyrase A and N-myristoyltransferase, providing a foundation for their antimicrobial activity investigation (Desai et al., 2017).
Chemical Reactions and Properties
The chemical properties of (3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol derivatives enable a range of reactions, including intramolecular Diels-Alder reactions to produce diverse heterocyclic structures. These reactions are pivotal for exploring the compound's versatility in synthesizing novel therapeutic agents (Taylor & Macor, 1986).
Physical Properties Analysis
Chemical Properties Analysis
The chemical properties, including reactivity with different functional groups and stability under various conditions, dictate the compound's utility in medicinal chemistry. Its ability to undergo various chemical reactions makes it a valuable scaffold for developing new therapeutic agents. For instance, its derivatives have shown promise as inhibitors against specific enzymes, indicating the potential for targeted drug development (Hussain et al., 2017).
Wissenschaftliche Forschungsanwendungen
Metabolic Processes and Anticancer Potential
The compound is related to a group of synthetic nitric oxide-releasing derivatives studied for their anticancer properties. For instance, a novel furoxan-based nitric oxide-releasing derivative showed prospective anticancer effects both in vitro and in vivo, highlighting its potential mechanism of action and metabolic processes when subjected to in vitro fermentation with rat intestinal microflora (Wang et al., 2014).
Synthesis and Biological Activity
Another area of research involves the synthesis of heterocyclic compounds from 3-(4-phenyl) benzoyl propionic acid, where derivatives like furanones, pyrrolinones, and pyridazinones were synthesized. These compounds, including structures related to "(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol," demonstrate the versatility of this chemical framework for creating biologically active molecules (Soliman et al., 2010).
Antibacterial Agents and Cytotoxicity
The antibacterial potential of N-sulfonated derivatives of (2-furoyl)piperazine, compounds related to "(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol," was evaluated against pathogenic bacteria. These molecules demonstrated high antibacterial activity with mild cytotoxic profiles, indicating their promise for drug development (Abbasi et al., 2022).
Serotonin Receptor Agonists
Benzamide derivatives acting as selective serotonin 4 receptor agonists have been studied for their effects on gastrointestinal motility. Derivatives of the compound have shown potential as novel prokinetic agents with reduced side effects, highlighting their therapeutic potential in treating gastrointestinal disorders (Sonda et al., 2004).
Stereoselective Synthesis
Research on stereoselective synthesis of hydroxypyrrolidines and hydroxypiperidines by cyclization of γ-oxygenated-α,β-unsaturated sulfones demonstrates the chemical versatility and potential for creating diverse molecules with significant biological activities, including those structurally related to "(3S*,4S*)-4-[4-(2-furoyl)-1-piperazinyl]-1-(phenylsulfonyl)-3-pyrrolidinol" (Carretero et al., 1996).
Eigenschaften
IUPAC Name |
[4-[(3S,4S)-1-(benzenesulfonyl)-4-hydroxypyrrolidin-3-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c23-17-14-22(28(25,26)15-5-2-1-3-6-15)13-16(17)20-8-10-21(11-9-20)19(24)18-7-4-12-27-18/h1-7,12,16-17,23H,8-11,13-14H2/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQQJNZVOGHUST-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CN(CC2O)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1[C@H]2CN(C[C@@H]2O)S(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4008288.png)
![2,4-dimethyl-N-{4-[(5-methyl-2-furoyl)amino]phenyl}-1,3-oxazole-5-carboxamide](/img/structure/B4008290.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-nitrophenyl)acetamide](/img/structure/B4008291.png)
![5-oxo-1-(4-propoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4008297.png)

![3-(4-bromophenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008312.png)
![2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate](/img/structure/B4008319.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4008368.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)

![5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008382.png)
![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008388.png)